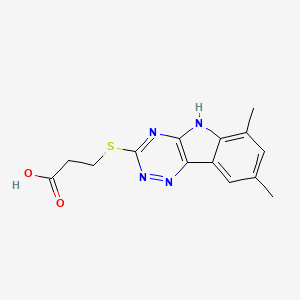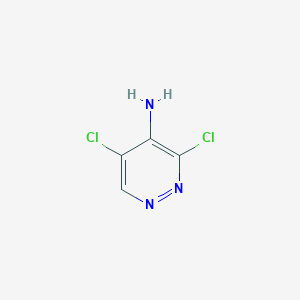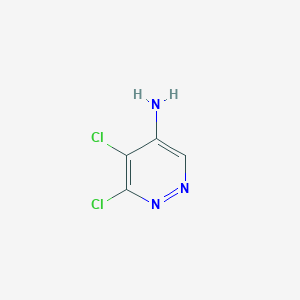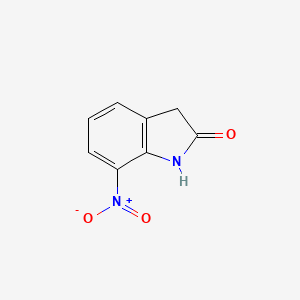
nitro-Grela
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
nitro-Grela is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a ruthenium center coordinated with a variety of ligands, including imidazolidinylidene and nitrophenyl groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nitro-Grela typically involves the coordination of ruthenium with the respective ligands under controlled conditions. One common method involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the imidazolidinylidene ligand in the presence of a base. The nitrophenyl ligand is then introduced through a subsequent reaction step, often involving a coupling reaction with a suitable reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
nitro-Grela undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various ligands such as phosphines, amines, or halides; reactions may require heating and the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction can produce reduced forms with altered oxidation states of ruthenium. Substitution reactions result in new complexes with different ligands coordinated to the ruthenium center .
科学研究应用
Chemistry
In chemistry, nitro-Grela is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, oxidation, and cross-coupling with high efficiency and selectivity .
Biology and Medicine
The compound has shown potential in biological and medicinal applications due to its ability to interact with biomolecules. It has been studied for its anticancer properties, where it can induce apoptosis in cancer cells through interaction with DNA and other cellular targets .
Industry
In the industrial sector, this ruthenium complex is explored for its use in materials science, particularly in the development of advanced materials with specific electronic and catalytic properties. Its stability and reactivity make it suitable for incorporation into various industrial processes .
作用机制
The mechanism of action of nitro-Grela involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form bonds with various substrates, facilitating catalytic transformations. In biological systems, the compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitrophenyl)methylidene]ruthenium
- [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Uniqueness
Compared to similar compounds, nitro-Grela exhibits unique properties due to the presence of both nitrophenyl and imidazolidinylidene ligands. This combination enhances its reactivity and stability, making it a versatile catalyst and a promising candidate for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSRSPQJIAORC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl2N3O3Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














